Amiodarone Amiodarone Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.
Amiodarone, also known as SKF 33134-a or cordarone, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Amiodarone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amiodarone has been detected in multiple biofluids, such as urine and blood. Within the cell, amiodarone is primarily located in the membrane (predicted from logP). In humans, amiodarone is involved in the amiodarone action pathway. Amiodarone is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 1951-25-3
VCID: VC0518653
InChI: InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
SMILES: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Molecular Formula: C25H29I2NO3
Molecular Weight: 645.3 g/mol

Amiodarone

CAS No.: 1951-25-3

Inhibitors

VCID: VC0518653

Molecular Formula: C25H29I2NO3

Molecular Weight: 645.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Amiodarone - 1951-25-3

CAS No. 1951-25-3
Product Name Amiodarone
Molecular Formula C25H29I2NO3
Molecular Weight 645.3 g/mol
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone
Standard InChI InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
Standard InChIKey IYIKLHRQXLHMJQ-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Canonical SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Appearance Solid powder
Boiling Point 100
Melting Point 156
Physical Description Solid
Description Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.
Amiodarone, also known as SKF 33134-a or cordarone, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Amiodarone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amiodarone has been detected in multiple biofluids, such as urine and blood. Within the cell, amiodarone is primarily located in the membrane (predicted from logP). In humans, amiodarone is involved in the amiodarone action pathway. Amiodarone is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amiobeta
Amiodarex
Amiodarona
Amiodarone
Amiodarone Hydrochloride
Amiohexal
Aratac
Braxan
Corbionax
Cordarex
Cordarone
Hydrochloride, Amiodarone
Kordaron
L 3428
L-3428
L3428
Ortacrone
Rytmarone
SKF 33134 A
SKF 33134-A
SKF 33134A
Tachydaron
Trangorex
Reference 1: Lee HC, Lo HC, Lo DM, Su MY, Hu JR, Wu CC, Chang SN, Dai MS, Tsai CT, Tsai HJ. Amiodarone Induces Overexpression of Similar to Versican b to Repress the EGFR/Gsk3b/Snail Signaling Axis during Cardiac Valve Formation of Zebrafish Embryos. PLoS One. 2015 Dec 9;10(12):e0144751. doi: 10.1371/journal.pone.0144751. eCollection 2015. PubMed PMID: 26650936.
2: Claro JC, Candia R, Rada G, Baraona F, Larrondo F, Letelier LM. Amiodarone versus other pharmacological interventions for prevention of sudden cardiac death. Cochrane Database Syst Rev. 2015 Dec 8;12:CD008093. [Epub ahead of print] Review. PubMed PMID: 26646017.
3: Theodoraki A, Vanderpump MP. Thyrotoxicosis associated with the use of amiodarone: the utility of ultrasound in patient management. Clin Endocrinol (Oxf). 2015 Dec 7. doi: 10.1111/cen.12988. [Epub ahead of print] PubMed PMID: 26642425.
4: Aboul-Fotouh GI, Zickri MB, Metwally HG, Ibrahim IR, Kamar SS, Sakr W. Therapeutic Effect of Adipose Derived Stem Cells versus Atorvastatin on Amiodarone Induced Lung Injury in Male Rat. Int J Stem Cells. 2015 Nov;8(2):170-80. doi: 10.15283/ijsc.2015.8.2.170. PubMed PMID: 26634065; PubMed Central PMCID: PMC4651281.
5: Elikowski W, Małek M, Skowroński M, Wróblewski D, Skrzywanek P, Zawilska K. [Hemoptysis during concomitant treatment with rivaroxaban and amiodarone in a patient with a history of pulmonary disease]. Pol Merkur Lekarski. 2015 Oct;39(232):227-30. Polish. PubMed PMID: 26608490.
6: Kaderli RM, Fahrner R, Christ ER, Stettler C, Fuhrer J, Martinelli M, Vogt A, Seiler CA. Total Thyroidectomy for Amiodarone-induced Thyrotoxicosis in the Hyperthyroid State. Exp Clin Endocrinol Diabetes. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26575117.
7: Rusinova R, Koeppe RE 2nd, Andersen OS. A general mechanism for drug promiscuity: Studies with amiodarone and other antiarrhythmics. J Gen Physiol. 2015 Dec;146(6):463-75. doi: 10.1085/jgp.201511470. Epub 2015 Nov 16. PubMed PMID: 26573624; PubMed Central PMCID: PMC4664825.
8: Witkowski M, Mochmann HC, Rauch U, Knie W, Landmesser U, Skurk C. Acute Thrombotic Occlusion of the Left Brachial Artery After Intra-Arterial Administration of Amiodarone. Crit Care Med. 2015 Nov 13. [Epub ahead of print] PubMed PMID: 26571183.
9: Abuzaid A, Saad M, Ayan M, Kabach A, Mahfood Haddad T, Smer A, Arouni A. Corrigendum to "Acute Amiodarone Pulmonary Toxicity after Drug Holiday: A Case Report and Review of the Literature". Case Rep Cardiol. 2015;2015:182154. doi: 10.1155/2015/182154. Epub 2015 Oct 19. PubMed PMID: 26558115; PubMed Central PMCID: PMC4629011.
10: Adelborg K, Ebbehøj E, Nielsen JC, Grove EL. [Treatment with amiodarone]. Ugeskr Laeger. 2015 Jun 8;177(24):1168-71. Danish. PubMed PMID: 26554056.
PubChem Compound 2157
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator